molecular formula C9H18N2O B2665632 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine CAS No. 1932175-78-4

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine

Cat. No.: B2665632
CAS No.: 1932175-78-4
M. Wt: 170.256
InChI Key: ZEIFKQPBVWHIHZ-IUCAKERBSA-N
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Description

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . One common method starts from (2S,4R)-4-hydroxyproline, which is converted into the desired pyrrolidine derivative through a series of reactions including cyclization and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to changes in the biological activity of these proteins . This interaction is influenced by the stereochemistry of the molecule, which affects its binding mode and overall biological profile .

Comparison with Similar Compounds

4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.

    Morpholine derivatives: These compounds share the morpholine ring structure and have similar chemical properties.

List of Similar Compounds

  • Pyrrolidine
  • Pyrrolizine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

This compound stands out due to its unique combination of the pyrrolidine and morpholine rings, which contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

4-[(2S,3S)-2-methylpyrrolidin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8-9(2-3-10-8)11-4-6-12-7-5-11/h8-10H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFKQPBVWHIHZ-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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